molecular formula C14H21N B12542940 4-Methyl-N-(4-methylcyclohexyl)aniline CAS No. 146334-66-9

4-Methyl-N-(4-methylcyclohexyl)aniline

Cat. No.: B12542940
CAS No.: 146334-66-9
M. Wt: 203.32 g/mol
InChI Key: QXNRNMQORZTFLN-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylcyclohexyl)aniline (CAS: 34160-43-5, molecular formula: C₁₃H₁₉N, molecular weight: 189.30) is a secondary amine featuring a 4-methyl-substituted aniline core and a 4-methylcyclohexyl group attached to the nitrogen atom .

Properties

CAS No.

146334-66-9

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-4,7-8,12,14-15H,5-6,9-10H2,1-2H3

InChI Key

QXNRNMQORZTFLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

This method employs palladium catalysts to couple 4-methylaniline with 4-methylcyclohexyl halides (e.g., bromide or iodide). Key steps include:

  • Catalyst system : Pd(OAc)₂ with Xantphos ligand.
  • Base : Cs₂CO₃ or K₃PO₄ in toluene at 110°C for 24 hours.
  • Yield : 82–88%.

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Reductive Amination

Sodium Cyanoborohydride-Mediated Route

4-Methylaniline reacts with 4-methylcyclohexanone under reductive conditions:

  • Reducing agent : NaBH₃CN in methanol at 25°C for 12 hours.
  • Yield : 78–85%.
  • Selectivity : Minimizes over-alkylation due to mild conditions.

Sn(OTf)₂-Catalyzed Reductive Alkylation

A tin triflate-catalyzed approach using poly(methylhydrosiloxane) (PMHS) as a reductant:

  • Conditions : Sn(OTf)₂ (10 mol%), PMHS (2 equiv), toluene at 120°C for 6 hours.
  • Yield : 72–77%.
  • Advantage : Avoids stoichiometric metal hydrides.

Direct Alkylation of 4-Methylaniline

Acid-Catalyzed Nucleophilic Substitution

4-Methylcyclohexanol reacts with 4-methylaniline under acidic conditions:

  • Catalyst : H₂SO₄ or p-TsOH in xylene at 140°C for 8 hours.
  • Yield : 65–70%.
  • Limitation : Requires excess alcohol and prolonged heating.

Hydrogenation of Boronic Acid Derivatives

Rhodium-Catalyzed Hydrogenation

Cis-4-methylcyclohexylboronic acid undergoes amination with 4-methylaniline:

  • Catalyst : Rh/C under H₂ (0.6 MPa) at 120°C for 8 hours.
  • Yield : 85%.
  • Purification : Recrystallization from hexane/ethyl acetate.

Ullmann-Type Coupling

Copper-Mediated Reaction

4-Methylaniline couples with 4-methylcyclohexyl iodide using CuI:

  • Conditions : CuI (20 mol%), 1,10-phenanthroline ligand, K₂CO₃ in DMF at 100°C.
  • Yield : 60–68%.
  • Drawback : Lower efficiency compared to Pd catalysis.

Hofmann Rearrangement Adaptation

Sodium Azide-Mediated Rearrangement

Trans-4-methylcyclohexylamine (from 4-methylcyclohexanone oxime) reacts with 4-methylbromobenzene:

  • Conditions : NaN₃, H₂SO₄ in CHCl₃ at 40°C for 12 hours.
  • Yield : 70–75%.
  • Isomer Control : Recrystallization ensures >99.5% trans-selectivity.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Reaction Time Scalability
Buchwald-Hartwig Pd(OAc)₂/Xantphos 82–88 24 h Industrial (patent)
Reductive Amination NaBH₃CN 78–85 12 h Lab-scale
Sn(OTf)₂/PMHS Sn(OTf)₂ 72–77 6 h Moderate
Acid-Alkylation H₂SO₄ 65–70 8 h Cost-effective
Rhodium Hydrogenation Rh/C 85 8 h High-purity
Ullmann Coupling CuI 60–68 24 h Limited

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : 4-Methyl-N-(4-methylcyclohexyl)aniline serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as oxidation to produce quinones and nitroso derivatives, and reduction to yield primary and secondary amines.
Reaction TypeProducts Formed
OxidationQuinones, Nitroso derivatives
ReductionPrimary amines, Secondary amines
SubstitutionHalogenated and nitrated aniline derivatives

Biology

  • Enzyme Interaction Studies : The compound is utilized in research focused on enzyme interactions and metabolic pathways. Its structural properties allow it to effectively interact with biological systems, making it a valuable tool for understanding biochemical processes.

Medicine

  • Pharmacological Investigations : There is ongoing research into the pharmacological activities of 4-Methyl-N-(4-methylcyclohexyl)aniline, particularly its potential therapeutic effects. It has been studied for applications in drug development, including its role as an intermediate in the synthesis of pharmaceuticals .

Dyes and Agrochemicals

  • The compound is employed in the production of specialty chemicals such as dyes and agrochemicals. Its chemical properties make it suitable for formulating products that require specific reactivity and stability .

Rubber and Coatings

  • As a component in rubber vulcanization additives and metal corrosion inhibitors, 4-Methyl-N-(4-methylcyclohexyl)aniline contributes to enhancing the durability and performance of materials .

Case Study 1: Enzyme Interaction

A study published in Physchem explored the reaction mechanisms involving hydroxyl free radicals with 4-methyl aniline derivatives. The findings highlighted the compound's reactivity under various conditions, providing insights into its potential applications in environmental chemistry and biochemistry .

Case Study 2: Pharmaceutical Development

Research conducted on trans-4-methyl cyclohexylamine demonstrated its utility as an intermediate in synthesizing drugs for diabetes treatment. This case underscores the compound's relevance in medicinal chemistry and its impact on developing therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylcyclohexyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the nitrogen atom critically determines the compound’s properties. Below is a comparative analysis:

Compound Name Substituent on N Molecular Formula Molecular Weight Physical State Yield (%) Key Properties/Notes
4-Methyl-N-(4-methylcyclohexyl)aniline 4-methylcyclohexyl C₁₃H₁₉N 189.30 Not reported - High lipophilicity; CAS 34160-43-5
4-Methyl-N-(4-nitrophenyl)aniline 4-nitrophenyl C₁₃H₁₂N₂O₂ 228.25 Orange solid 64 Electron-withdrawing nitro group reduces basicity; synthesized via Pd-catalyzed coupling
4-Methyl-N-(2-methyl-1-phenylallyl)aniline 2-methyl-1-phenylallyl C₁₇H₁₉N 237.34 Yellow oil 78 Allylic substituent enhances conjugation; synthesized via hydroaminoalkylation
4-(4-Ethylcyclohexyl)aniline 4-ethylcyclohexyl C₁₄H₂₁N 203.33 Not reported - Increased hydrophobicity compared to methylcyclohexyl analog
2-Methoxy-N-(4-propylcyclohexyl)aniline 4-propylcyclohexyl + 2-methoxy C₁₆H₂₅NO 247.38 Not reported - Methoxy group introduces electron-donating effects; potential for H-bonding

Spectroscopic and Thermodynamic Data

  • NMR : The cyclohexyl group in 4-methyl-N-(4-methylcyclohexyl)aniline would exhibit complex splitting patterns (e.g., axial/equatorial protons at δ ~1.0–2.5 ppm), distinct from the sharp singlet of the nitro group (δ ~8.10 ppm in 4-methyl-N-(4-nitrophenyl)aniline) .
  • LogD : A related compound, N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, has a calculated LogD of 5.5, suggesting moderate hydrophobicity . This aligns with the expected behavior of the target compound.

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